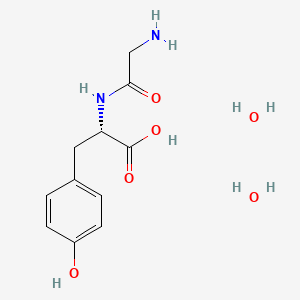

Glycyl tyrosine

CAS No.: 39630-46-1

Cat. No.: VC2927679

Molecular Formula: C11H18N2O6

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39630-46-1 |

|---|---|

| Molecular Formula | C11H18N2O6 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate |

| Standard InChI | InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 |

| Standard InChI Key | VELZBUAWAUZDLF-WWPIYYJJSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O |

Introduction

Chemical Properties and Structure

Glycyl-L-tyrosine, also known as N-Glycyl-L-tyrosine, is a dipeptide with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . The compound is formed through a peptide bond between the amino acids glycine and L-tyrosine. In single-letter amino acid code, it is represented as GY .

The chemical structure features an amide bond connecting the carboxyl group of glycine to the amino group of tyrosine, creating a dipeptide that retains the characteristic hydroxyphenyl side chain of tyrosine. This structure contributes to its improved solubility over free tyrosine while maintaining the functional properties of both constituent amino acids.

Physical Properties

Glycyl-L-tyrosine exhibits distinct physical properties that are important for its applications in research and clinical settings:

Solubility Profile

One of the most significant advantages of Glycyl-L-tyrosine over free tyrosine is its enhanced solubility. While tyrosine has very low aqueous solubility (approximately 0.045 g/mL at 25°C), Glycyl-L-tyrosine demonstrates considerably higher water solubility . The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and its water solubility can be enhanced through sonication .

This improved solubility is particularly valuable in pharmaceutical and nutritional applications, where delivering adequate amounts of tyrosine can be challenging due to its poor solubility characteristics.

Synthesis Methods

Several methods have been developed for the synthesis of Glycyl-L-tyrosine, with varying approaches depending on the intended scale and application.

Chemical Synthesis

One of the established methods for synthesizing Glycyl-L-tyrosine is the carbodiimidazole method. This process involves protecting glycine with a benzyloxycarbonyl group, followed by condensation with ethyl tyrosine ethyl ester using N,N'-carbonyldiimidazole as a condensing agent. The protective groups (benzyloxycarbonyl and ester) are subsequently removed through hydrolysis to yield Glycyl-L-tyrosine .

This synthetic route is favored for its efficiency and the quality of the final product, making it suitable for laboratory-scale production of the dipeptide.

Enzymatic Synthesis

An alternative approach utilizes enzymatic catalysis for the synthesis of Glycyl-L-tyrosine derivatives. Research has explored the use of organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01 for synthesizing carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH₂) .

The enzymatic method offers advantages in terms of specificity and milder reaction conditions, which can be particularly valuable when working with sensitive biomolecules. The PST-01 protease demonstrates remarkable stability in organic solvents that have high tyrosine solubility, facilitating more efficient synthesis of Glycyl-L-tyrosine precursors .

Biological Functions and Applications

Glycyl-L-tyrosine serves important biological functions and has found applications in several areas of medicine and nutrition.

Nutritional Applications

The dipeptide has gained significant attention as a parenteral tyrosine source in clinical nutrition. Research conducted on Wistar rats demonstrated that parenteral glycyl-L-tyrosine rapidly provides free tyrosine to facilitate normal growth, promote nitrogen metabolism, and maintain both intracellular and extracellular tyrosine pools .

This is particularly important in conditions where phenylalanine deficiency exists, as the body normally converts phenylalanine to tyrosine. In such scenarios, direct supplementation with tyrosine becomes necessary, and Glycyl-L-tyrosine offers an effective delivery method due to its enhanced solubility .

Biochemical Significance

Tyrosine, delivered via Glycyl-L-tyrosine, plays crucial roles in various biochemical pathways. It serves as a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which function as neurotransmitters in the sympathetic and central nervous systems .

Additionally, tyrosine is involved in the production of melanin through a pathway involving dopamine and indoloquinone. This makes adequate tyrosine availability essential for normal pigmentation processes. Deficiencies in tyrosine can potentially contribute to various conditions including mental illness, neurological diseases, psychological disorders, and albinism .

Conformational Structure and Stability

Conformational Analysis

Research using UV-UV and IR-UV double resonance spectroscopy, alongside density functional theory calculations, has provided insights into the conformational structure of tyrosine and its peptides. While tyrosine alone exhibits seven different conformations, the tyrosine-glycine dipeptide (tyrosyl-glycine) demonstrates four different conformations .

Interestingly, as peptide chain length increases, the number of stable conformers tends to decrease despite the increasing complexity and degrees of freedom. This trend reflects the influence of intramolecular interactions that stabilize specific conformational arrangements in larger peptides .

Stability Considerations

Glycyl-L-tyrosine demonstrates stable properties during temperature sterilization and long-term storage, making it suitable for pharmaceutical and nutritional applications that require product stability . For optimal preservation, it is recommended to store the compound sealed in dry conditions, in a freezer at temperatures below -20°C .

The hydrate form (C₁₁H₁₆N₂O₅) has also been characterized, providing additional options for formulation and storage depending on the specific application requirements .

Research Findings and Clinical Applications

Parenteral Nutrition Studies

A significant study examined the efficacy of Glycyl-L-tyrosine in parenteral nutrition using male Wistar rats. The research involved three groups: one receiving a complete amino acid solution, another receiving a phenylalanine-deficient solution, and a third receiving the phenylalanine-deficient solution supplemented with Glycyl-L-tyrosine .

Results demonstrated that between days 4 and 7, weight gain and nitrogen retention were lower in the phenylalanine-deficient group compared to both the control group and the group supplemented with Glycyl-L-tyrosine. Furthermore, the phenylalanine-deficient group showed lower phenylalanine and tyrosine concentrations in plasma, muscle, and kidney tissues compared to controls .

Importantly, supplementation with Glycyl-L-tyrosine normalized plasma, liver, and kidney tyrosine concentrations as well as the phenylalanine:tyrosine ratio. These findings support the use of Glycyl-L-tyrosine as an effective tyrosine source in parenteral nutrition, particularly in conditions where phenylalanine is limited .

Comparative Advantages

Advantages Over Free Tyrosine

The most significant advantage of Glycyl-L-tyrosine over free tyrosine is its substantially higher water solubility. While tyrosine has a solubility of approximately 0.045 g/mL at 25°C, Glycyl-L-tyrosine's enhanced solubility (44.1 g/L at 25°C) enables more effective formulation for pharmaceutical and nutritional applications .

This improved solubility is particularly valuable in parenteral nutrition, where the addition of sufficient amounts of free tyrosine to solutions is hampered by poor solubility. By utilizing Glycyl-L-tyrosine, clinicians can deliver adequate tyrosine levels without encountering precipitation or formulation challenges .

Absorption and Utilization

Studies indicate that dipeptides like Glycyl-L-tyrosine are more easily absorbed in the gastrointestinal tract than monomeric amino acids. Once absorbed, tissues can rapidly hydrolyze the dipeptide into free amino acids through the action of proteases .

This enhanced absorption mechanism provides a more efficient delivery system for tyrosine, potentially improving bioavailability and therapeutic efficacy in nutritional interventions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume